molecular formula C21H23ClN2O B2805033 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone CAS No. 2034291-12-6

2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone

Cat. No. B2805033
CAS RN: 2034291-12-6
M. Wt: 354.88
InChI Key: KUTASHGZNOVEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23ClN2O and its molecular weight is 354.88. The purity is usually 95%.
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Scientific Research Applications

Selective Butyrylcholinesterase (BChE) Inhibitors

  • Compounds structurally related to 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone have been identified as potential selective inhibitors of butyrylcholinesterase (BChE). They show promise in inhibiting BChE and exhibit anti-Aβ1–42 aggregation activity, which is relevant for Alzheimer's disease treatment (Jiang et al., 2019).

κ Binding Affinity Studies

  • Research into diastereomeric forms of related compounds has indicated modest κ binding affinities, suggesting potential applications in neuroscience and pharmacology (Pinna et al., 1995).

Non-Cyanide Synthesis

  • A study focusing on the reaction of related compounds demonstrates a non-cyanide method for synthesizing 3-cyanoisoquinolines, important for organic synthesis and drug development (Kopchuk et al., 2017).

Molecular Structure Studies

  • Studies on related compounds have been conducted to determine molecular structures and understand their physicochemical properties. These investigations are crucial in medicinal chemistry and drug design (Bawa et al., 2011).

Photophysical Properties

  • Research on complexes related to this compound has been conducted to study their photophysical properties and potential applications in materials science and photodynamic therapy (Albertino et al., 2007).

Histamine-3 Receptor Antagonists

  • Derivatives of 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone have been synthesized and evaluated as potent histamine-3 receptor antagonists, showing potential for treating neurological disorders (Zhou et al., 2012).

Enaminone-Based Synthesis

  • One-pot synthesis of enaminones related to this compound has been achieved, showing significance in organic synthesis and pharmacology (Barakat et al., 2020).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O/c22-20-8-4-3-6-17(20)13-21(25)24-12-10-19(15-24)23-11-9-16-5-1-2-7-18(16)14-23/h1-8,19H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTASHGZNOVEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone

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